

Synthesis and characterization of 4-Chloro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-methoxy-1H-indole

Cat. No.: B042837

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **4-Chloro-5-methoxy-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic pharmaceuticals.^[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for **4-Chloro-5-methoxy-1H-indole**, a halogenated and methoxylated indole derivative. This document serves as a resource for professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

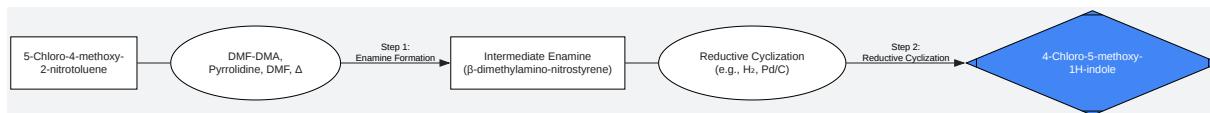
Proposed Synthesis: The Leimgruber-Batcho Indole Synthesis

While specific literature detailing the synthesis of **4-Chloro-5-methoxy-1H-indole** is scarce, a highly efficient and versatile method, the Leimgruber-Batcho indole synthesis, is proposed. This two-step process begins with an appropriately substituted o-nitrotoluene and offers significant

advantages, including high yields, mild reaction conditions, and the ability to produce indoles unsubstituted at the 2 and 3 positions.[3][4]

The proposed pathway commences with 5-Chloro-4-methoxy-2-nitrotoluene as the starting material. This precursor can be synthesized from commercially available compounds like 4-chloro-3-methoxyaniline.[5] The synthesis proceeds in two main steps:

- **Enamine Formation:** The acidic methyl group of the o-nitrotoluene derivative condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to yield a highly conjugated β -dimethylamino-2-nitrostyrene intermediate (an enamine).[6]
- **Reductive Cyclization:** The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[4] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like Raney Nickel and hydrazine.[4][7]



[Click to download full resolution via product page](#)

Caption: Proposed Leimgruber-Batcho synthesis of **4-Chloro-5-methoxy-1H-indole**.

Characterization Data

The following tables summarize the predicted physical and spectroscopic data for **4-Chloro-5-methoxy-1H-indole**. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental values are not widely published.[8][9][10]

Table 1: Physical and Molecular Properties

| Property | Value |
|-------------------------|------------------------------------|
| Molecular Formula | C ₉ H ₈ CINO |
| Molecular Weight | 181.62 g/mol |
| Predicted Appearance | Off-white to light brown solid |
| Predicted Melting Point | 75-85 °C |
| Predicted XlogP | 2.6 |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|-------------------------|--------------|-------------------|
| ~8.20 | br s | N-H (H1) |
| ~7.25 | t | H2 |
| ~7.15 | d | H7 |
| ~6.95 | d | H6 |
| ~6.55 | t | H3 |
| ~3.90 | s | -OCH ₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| ~150.0 | C5 |
| ~137.5 | C7a |
| ~129.0 | C3a |
| ~124.0 | C2 |
| ~118.0 | C4 |
| ~115.0 | C7 |
| ~111.0 | C6 |
| ~101.5 | C3 |
| ~56.5 | -OCH ₃ |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 183 | ~33 | [M+2] ⁺ (presence of ³⁷ Cl isotope) |
| 181 | 100 | [M] ⁺ (Molecular Ion, presence of ³⁵ Cl) |
| 166 | ~85 | [M-CH ₃] ⁺ |
| 138 | ~40 | [M-CH ₃ -CO] ⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH ₃) |
| ~1610, 1580 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Aryl-O Asymmetric Stretch |
| ~1050 | Strong | Aryl-O Symmetric Stretch |
| ~850-750 | Strong | C-Cl Stretch |

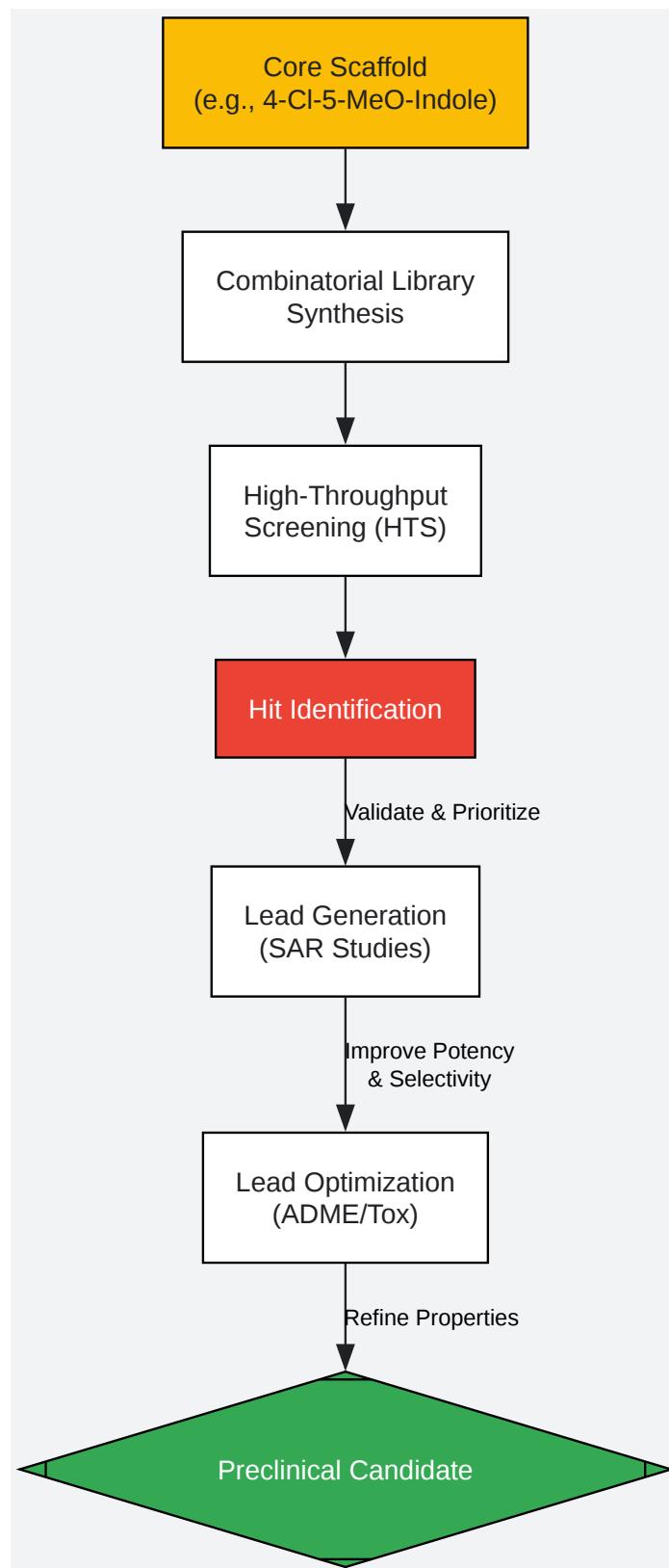
Role in Drug Discovery

The indole scaffold is a key building block in modern drug discovery, forming the core of numerous approved drugs.[\[11\]](#) Its structural versatility allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The specific substituents on the **4-Chloro-5-methoxy-1H-indole** scaffold are significant for modulating its physicochemical and pharmacological properties:

- Chloro Group (C4): The electron-withdrawing chlorine atom can enhance binding affinity through halogen bonding, increase lipophilicity (affecting cell permeability and distribution), and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
- Methoxy Group (C5): The electron-donating methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. It can also be a site for metabolism (O-demethylation), which can be a factor in drug design and duration of action.

The combination of these substituents on the indole core creates a unique chemical entity with potential for development into novel therapeutic agents targeting a variety of signaling pathways.



[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery starting from a privileged scaffold.

Experimental Protocols

Proposed Synthesis of 4-Chloro-5-methoxy-1H-indole

Step 1: Synthesis of (E)-1-(2-(5-chloro-4-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylamine

- To a solution of 5-Chloro-4-methoxy-2-nitrotoluene (1.0 eq) in 5 mL of dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
- Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the volatile components under reduced pressure using a rotary evaporator.
- The resulting crude red-brown residue, the enamine intermediate, can be used directly in the next step or purified by recrystallization from methanol.

Step 2: Reductive Cyclization to 4-Chloro-5-methoxy-1H-indole

- Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v).
- Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.
- To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.
- After the initial reaction subsides, continue stirring at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **4-Chloro-5-methoxy-1H-indole**.

Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[12]
 - Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[13]
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
 - Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.[9]
 - Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.
- Infrared (IR) Spectroscopy:
 - Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbino.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrrolylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. CASPRE [caspre.ca]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis and characterization of 4-Chloro-5-methoxy-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042837#synthesis-and-characterization-of-4-chloro-5-methoxy-1h-indole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com